molecular formula C6H3ClN4O2 B2426341 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid CAS No. 330440-43-2

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid

Cat. No. B2426341
CAS RN: 330440-43-2
M. Wt: 198.57
InChI Key: QBNSNQPRFXHQJR-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine is a heterocyclic organic compound . It has the empirical formula C5H3ClN4 and a molecular weight of 154.56 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine can be represented by the SMILES string Clc1ccc2nncn2n1 . The InChI code for this compound is 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . For a detailed molecular structure analysis, it is recommended to use software tools that can interpret these codes.


Physical And Chemical Properties Analysis

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine is a solid compound . It has a melting point of 203-204 °C . The compound should be stored at 2-8°C . For a detailed analysis of physical and chemical properties, it is recommended to refer to the literature or consult with a chemist.

Scientific Research Applications

1. Synthesis and Structural Characterization

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid derivatives have been synthesized and characterized using various spectroscopic techniques and X-ray diffraction. These compounds have shown significant biological properties such as anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations were performed to understand their molecular properties and intermolecular interactions (Sallam et al., 2021; Sallam et al., 2021).

2. Molecular Aggregation and Lipophilicity

Research has been conducted on the synthesis of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine and its derivatives, analyzing their molecular aggregation and lipophilicity. These studies are crucial for understanding how these compounds interact at the molecular level and their potential applications in drug design (Katrusiak & Katrusiak, 2010).

3. Cytotoxic Activities

Some derivatives of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine have been synthesized and evaluated for their cytotoxic activities against various cell lines. These compounds have shown potential as cytotoxic agents, which is crucial for developing new anticancer drugs (Mamta et al., 2019).

4. Antihypertensive Activity

Certain derivatives of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine have been investigated for their antihypertensive activity. These compounds have shown promise in lowering blood pressure without affecting the heart rate, which can be significant in the treatment of hypertension (Katrusiak et al., 2001).

5. Anti-Diabetic Drug Potential

Research on triazolo-pyridazine-6-yl-substituted piperazines, derived from 6-chloro-1,2,4-triazolo[4,3-b]pyridazine, has shown their potential as anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, an important target in diabetes treatment (Bindu et al., 2019).

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSNQPRFXHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid

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